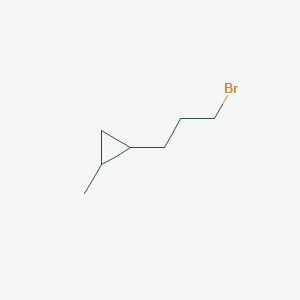

1-(3-Bromopropyl)-2-methylcyclopropane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Bromopropyl compounds are generally used in the synthesis of more complex chemical structures . They are often used as building blocks in chemical reactions due to the high reactivity of the bromine atom .

Synthesis Analysis

While specific synthesis methods for “1-(3-Bromopropyl)-2-methylcyclopropane” are not available, bromopropyl compounds are typically involved in substitution reactions . For example, a related compound, 1-(3-Bromopropyl)indole, has been synthesized through specific experimental procedures.Molecular Structure Analysis

The molecular structure of bromopropyl compounds can vary depending on the specific compound. For instance, 1-(3-bromopropyl)-3-chlorobenzene has a linear formula of C9H10BrCl .Chemical Reactions Analysis

Bromopropyl compounds are often used in various chemical reactions. For example, (3-Bromopropyl)trimethoxysilane has been used to modify the CsPbIBr2 perovskite membrane, achieving a champion efficiency of 11.26% with high open circuit voltage .Physical And Chemical Properties Analysis

The physical and chemical properties of bromopropyl compounds can vary. For example, 3-Bromopropionic acid is a liquid at room temperature with a density of 1.31 g/mL at 25 °C .Applications De Recherche Scientifique

- Application : Researchers explore this compound as a potential antibacterial agent by targeting MraY inhibition .

- Application : Scientists investigate 1-(3-Bromopropyl)-2-methylcyclopropane as a precursor for quinolinone derivatives, which exhibit potent and selective MAO-B inhibition .

- Application : Notably, it contributes to the synthesis of drugs like gemfibrozil (used for lipid disorders) and reproterol (a bronchodilator) .

- Application : 1-(3-Bromopropyl)-2-methylcyclopropane acts as a phase separation reagent, aiding in high-quality RNA isolation .

- Application : Scientists investigate 1-(3-Bromopropyl)-2-methylcyclopropane for its potential role in cardiovascular and analgesic drug research .

Antibacterial Agents and MraY Inhibitors

Selective Monoamine Oxidase B (MAO-B) Inhibitors

Active Pharmaceutical Ingredient (API) Intermediates

RNA Isolation and Phase Separation Reagent

Cardiovascular and Analgesic Drug Research

Chemical Synthesis and Derivatives

Mécanisme D'action

Target of Action

Compounds similar to “1-(3-Bromopropyl)-2-methylcyclopropane” often target enzymes or receptors in the body. The specific target would depend on the structure of the compound and its functional groups .

Mode of Action

The mode of action would depend on the specific target of the compound. For example, it could inhibit an enzyme, bind to a receptor, or interfere with a biochemical pathway .

Biochemical Pathways

The compound could potentially affect various biochemical pathways depending on its specific target. For instance, it could impact the synthesis or degradation of certain molecules within the cell .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its chemical structure. Factors such as solubility, stability, and size could influence how the compound is absorbed, distributed, metabolized, and excreted in the body .

Result of Action

The molecular and cellular effects of the compound’s action would depend on its mode of action and the specific biochemical pathways it affects .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability .

Safety and Hazards

Propriétés

IUPAC Name |

1-(3-bromopropyl)-2-methylcyclopropane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13Br/c1-6-5-7(6)3-2-4-8/h6-7H,2-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWVKKNIRPUKSHD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC1CCCBr |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13Br |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Bromopropyl)-2-methylcyclopropane | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-(3-pyrazol-1-ylphenyl)methanone](/img/structure/B2496957.png)

![2-Phenylmethoxycarbonyl-2-azabicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B2496958.png)

![Methyl (5-(3-cyanobenzoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate](/img/structure/B2496959.png)

![2-((2-(2-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2496965.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B2496966.png)

![N-Ethyl-4-[4-(6-ethylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-2-amine](/img/structure/B2496975.png)

![6-(4-methoxyphenyl)-3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide](/img/structure/B2496976.png)